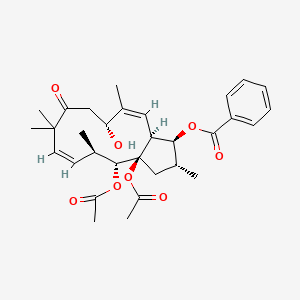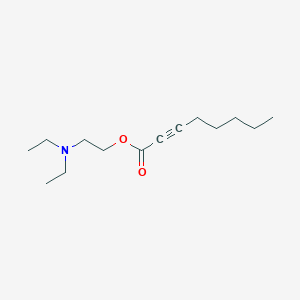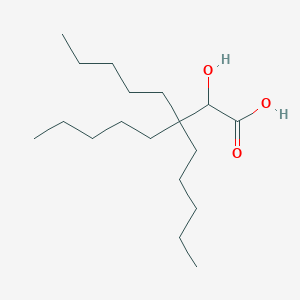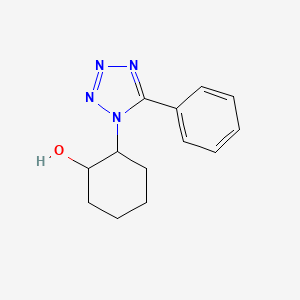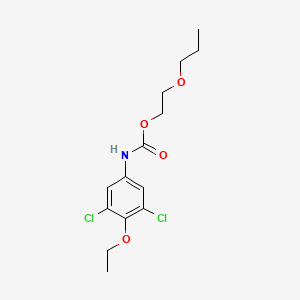
2-Propoxyethyl (3,5-dichloro-4-ethoxyphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propoxyethyl (3,5-dichloro-4-ethoxyphenyl)carbamate is a chemical compound known for its unique structure and properties. It is a carbamate derivative, which means it contains a carbamate group (a functional group consisting of a carbonyl group attached to an amine group). This compound is of interest in various fields, including organic chemistry, pharmaceuticals, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propoxyethyl (3,5-dichloro-4-ethoxyphenyl)carbamate typically involves the reaction of 3,5-dichloro-4-ethoxyphenol with 2-propoxyethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The process may involve the use of solvents such as toluene or dichloromethane and catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield. The final product is typically purified through techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-Propoxyethyl (3,5-dichloro-4-ethoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates or other functionalized compounds.
科学研究应用
2-Propoxyethyl (3,5-dichloro-4-ethoxyphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 2-Propoxyethyl (3,5-dichloro-4-ethoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming stable carbamoyl-enzyme complexes, thereby affecting various biochemical pathways. The compound’s effects on molecular targets such as acetylcholinesterase or other enzymes are of particular interest in pharmacological research.
相似化合物的比较
Similar Compounds
Carbaryl: Another carbamate compound used as an insecticide.
Aldicarb: A carbamate pesticide with similar enzyme-inhibiting properties.
Methomyl: A carbamate insecticide known for its high toxicity to insects.
Uniqueness
2-Propoxyethyl (3,5-dichloro-4-ethoxyphenyl)carbamate is unique due to its specific substituents, which confer distinct chemical and biological properties
属性
CAS 编号 |
84970-67-2 |
|---|---|
分子式 |
C14H19Cl2NO4 |
分子量 |
336.2 g/mol |
IUPAC 名称 |
2-propoxyethyl N-(3,5-dichloro-4-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C14H19Cl2NO4/c1-3-5-19-6-7-21-14(18)17-10-8-11(15)13(20-4-2)12(16)9-10/h8-9H,3-7H2,1-2H3,(H,17,18) |
InChI 键 |
UIPFWMMIKBWDFM-UHFFFAOYSA-N |
规范 SMILES |
CCCOCCOC(=O)NC1=CC(=C(C(=C1)Cl)OCC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


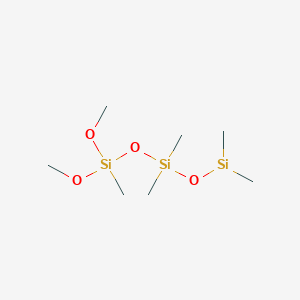

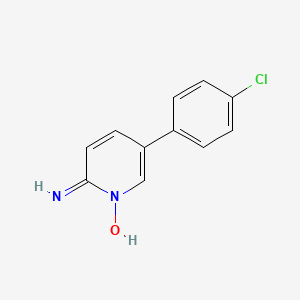
![2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL](/img/structure/B14416861.png)
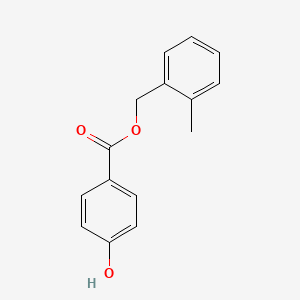

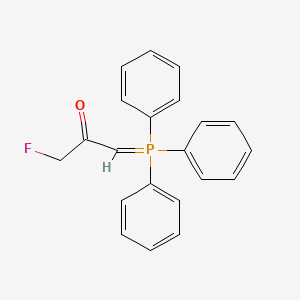
phosphanium chloride](/img/structure/B14416884.png)
![6-Methyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one](/img/structure/B14416885.png)
![[(Cyclohexylidenemethoxy)methyl]benzene](/img/structure/B14416895.png)
